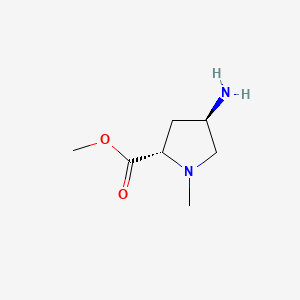

Methyl (4r)-4-Amino-1-Methyl-L-Prolinate

Vue d'ensemble

Description

Methyl (4r)-4-Amino-1-Methyl-L-Prolinate is a chiral amino acid derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (4r) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high consistency and minimal waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial production to reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (4r)-4-Amino-1-Methyl-L-Prolinate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to form alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Methyl (4r)-4-Amino-1-Methyl-L-Prolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in protein binding studies.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development and as a component in drug delivery systems.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Methyl (4r)-4-Amino-1-Methyl-L-Prolinate can be compared with other similar compounds, such as:

Methyl (4s)-4-Amino-1-Methyl-L-Prolinate: The (4s) isomer has different stereochemistry, which can lead to different reactivity and biological activity.

Methyl (4r)-4-Hydroxy-1-Methyl-L-Prolinate: This compound has a hydroxyl group instead of an amino group, resulting in different chemical properties and applications.

Methyl (4r)-4-Amino-1-Ethyl-L-Prolinate: The ethyl derivative has a longer alkyl chain, which can affect its solubility and interaction with biological systems.

These comparisons highlight the uniqueness of this compound in terms of its stereochemistry and functional groups, which contribute to its specific reactivity and applications.

Activité Biologique

Methyl (4R)-4-amino-1-methyl-L-prolinate, a derivative of proline, has garnered significant attention in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and its implications in various fields including neuroprotection, enzyme interactions, and protein synthesis.

- Molecular Formula : C7H14N2O2

- Molecular Weight : Approximately 158.20 g/mol

- Structure : The compound features a methyl group attached to the nitrogen of the proline backbone, enhancing its bioactivity compared to its parent amino acid.

This compound exhibits its biological effects primarily through interactions with various enzymes and proteins. Its structural similarity to natural amino acids allows it to participate in biochemical pathways that regulate protein synthesis and stability. Key mechanisms include:

- Enzyme Interaction : The compound can influence enzyme activity by mimicking natural substrates, thereby modulating metabolic pathways.

- Neurotransmitter Modulation : It has been shown to interact with neurotransmitter systems, potentially enhancing cognitive functions and providing neuroprotective effects against neurodegenerative diseases.

Neuroprotective Effects

Recent studies indicate that this compound may play a role as a neuroprotective agent. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Research findings highlight:

- Cognitive Enhancement : The compound has shown promise in enhancing synaptic plasticity, which is crucial for learning and memory processes.

- Protection Against Neurotoxicity : Experimental models have demonstrated that it can mitigate neuronal damage induced by oxidative stress.

Enzyme Interactions

The compound is utilized in biochemical research to study enzyme interactions and protein synthesis mechanisms. Its proline derivative structure is particularly valuable for understanding:

- Protein Folding and Stability : this compound aids in elucidating the folding pathways of proteins, which is critical for their functional integrity .

- Peptide Synthesis : It serves as a building block in the synthesis of peptides and other complex molecules, facilitating advancements in drug development.

Study on PD-L1 Expression

A notable study explored the effects of hydroxyproline metabolism on PD-L1 expression in immune cells. While not directly involving this compound, it underscores the importance of proline derivatives in immunological contexts. The study found that hydroxyproline significantly enhances PD-L1 expression via inhibition of autophagic flux, suggesting a potential pathway for immune modulation that could be relevant for this compound as well .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H14N2O2 | Enhanced bioactivity; potential neuroprotective agent |

| (2S,4R)-4-Amino-L-proline | C5H10N2O2 | Natural amino acid; involved in protein synthesis |

| (4R)-4-(tert-butoxycarbonyl)amino-1-methyl-L-proline hydrochloride | C11H21ClN2O4 | Protected form; used in peptide synthesis |

Propriétés

IUPAC Name |

methyl (2S,4R)-4-amino-1-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-5(8)3-6(9)7(10)11-2/h5-6H,3-4,8H2,1-2H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDRZXVUQYMTLY-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701233265 | |

| Record name | L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256636-22-2 | |

| Record name | L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256636-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.